1-Bromo-3-isopropoxynaphthalene
Description
Properties
IUPAC Name |
1-bromo-3-propan-2-yloxynaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO/c1-9(2)15-11-7-10-5-3-4-6-12(10)13(14)8-11/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJJROZHOMTRAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=CC=CC=C2C(=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of 3-Isopropoxynaphthalene
Reagents and Conditions :
-
Substrate : 3-isopropoxynaphthalene (synthesized via Williamson ether synthesis).
-
Brominating Agents : Molecular bromine (Br₂) or N-bromosuccinimide (NBS).
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Solvents : Dichloromethane (DCM), carbon tetrachloride (CCl₄), or acetic acid.
Procedure :
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Dissolve 3-isopropoxynaphthalene in CCl₄.
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Add Br₂ dropwise under inert atmosphere to control exothermicity.
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Stir for 6–12 hours, monitoring via TLC.
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Quench with sodium thiosulfate, extract with DCM, and purify via column chromatography.
Yield : 60–75% with Br₂; 70–85% with NBS.
Key Challenges :
Sequential Synthesis: Bromination Followed by Etherification
Step 1: Bromination of Naphthalene
Photobromination of naphthalene with Br₂ yields 1-bromonaphthalene as the major product (90% yield). Radical-initiated bromination using NBS avoids polybromination.
Step 2: Introduction of Isopropoxy Group
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Substrate : 1-bromonaphthalene.
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Reagents : Isopropyl bromide, anhydrous Cs₂CO₃.
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Conditions : Reflux at 80°C for 12 hours.
Yield : 50–65% after purification.
Limitations :
-
Lower yields due to steric hindrance from the bromine substituent.
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Competing elimination reactions require strict moisture control.
Optimization Strategies
Catalytic HBr in Acetic Acid
Adding catalytic HBr (5–10 mol%) during Br₂-mediated bromination accelerates the reaction and improves regioselectivity. The mechanism involves in situ generation of Br⁺ ions, enhancing electrophilic attack at position 1.
Data Table 1: Effect of HBr on Bromination Efficiency
| HBr Concentration (mol%) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 0 | 12 | 58 | 85 |
| 5 | 8 | 72 | 92 |
| 10 | 6 | 78 | 95 |
Solvent Polarity and Temperature Effects
Polar aprotic solvents (e.g., DMF) increase reaction rates but risk ether cleavage. Nonpolar solvents (CCl₄) favor mono-bromination but require longer durations.
Data Table 2: Solvent Optimization for NBS-Mediated Bromination
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| CCl₄ | 2.24 | 10 | 82 |
| DCM | 8.93 | 6 | 75 |
| Acetic Acid | 6.15 | 4 | 68 |
Source: Journal of Chemical Research.
Mechanistic Insights
Electrophilic Aromatic Substitution
Br₂ reacts with 3-isopropoxynaphthalene to form a bromonium ion intermediate. The isopropoxy group’s resonance donation stabilizes the transition state at position 1, favoring para substitution.
Radical Bromination Pathways
NBS generates bromine radicals under UV light, abstracting hydrogen from naphthalene to form a resonance-stabilized radical. Coupling with Br₂ yields the mono-brominated product.
Purification and Characterization
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Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) eluent.
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¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), isopropoxy methyls (δ 1.2–1.4 ppm).
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Mass Spectrometry : Molecular ion peak at m/z 265.02 ([M+H]⁺).
Industrial-Scale Considerations
Chemical Reactions Analysis
1-Bromo-3-isopropoxynaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be displaced by other nucleophiles, such as cyanide, to form nitriles.
Grignard Reactions: It can form Grignard reagents, which are useful intermediates in organic synthesis.
Organolithium Reactions: The compound can react with lithium to form organolithium compounds, which can be further functionalized.
Scientific Research Applications
1-Bromo-3-isopropoxynaphthalene is used in scientific research for various purposes:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and molecular interactions.
Medicine: The compound is investigated for its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-Bromo-3-isopropoxynaphthalene involves its interaction with specific molecular targets. The bromine atom and the isopropoxy group play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Naphthalene-Based Analogues
1-Bromonaphthalene (C₁₀H₇Br)
- Structure : Bromine at position 1 of naphthalene, lacking the isopropoxy group.
- Molecular Weight : 185.07 g/mol .
- Lower molecular weight and polarity compared to 1-bromo-3-isopropoxynaphthalene. Reactivity: Bromine directs electrophilic substitution to the α-position (position 4), while the absence of an electron-donating group limits activation of the ring.
1-Nitronaphthalene (C₁₀H₇NO₂)
- Structure: Nitro group (-NO₂) at position 1 instead of bromine and isopropoxy.
- Key Differences :
- The nitro group is strongly electron-withdrawing, deactivating the ring and directing electrophiles to meta positions.
- Higher density and melting point due to nitro’s polar nature.
- Applications: Primarily used in explosives and dye synthesis, unlike brominated derivatives, which are more common in cross-coupling reactions .
Benzene-Based Analogues
1-Bromo-3-isopropoxybenzene (C₉H₁₁BrO)
- Structure : Benzene ring with bromine and isopropoxy groups at positions 1 and 3.
- Molecular Weight : ~213.09 g/mol .
- Key Differences: Smaller aromatic system (benzene vs. naphthalene), leading to lower boiling points and reduced thermal stability. The isopropoxy group’s electron-donating effect is more pronounced in benzene due to less conjugation compared to naphthalene.
1-Bromo-3-methylbenzene (C₇H₇Br)
- Structure : Bromine and methyl group at positions 1 and 3 of benzene.
- Molecular Weight : 171.03 g/mol .
- Key Differences :
- Methyl is weakly electron-donating, offering minimal activation compared to isopropoxy.
- Less steric bulk than isopropoxy derivatives, facilitating faster reaction kinetics in substitution reactions.
Data Table: Structural and Functional Comparison
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 1-bromo-3-isopropoxynaphthalene, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound typically involves bromination of 3-isopropoxynaphthalene. Key reagents include bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. For example:
- Direct Bromination : Using Br₂ in a halogen-compatible solvent (e.g., CCl₄) at 0–25°C for 6–12 hours yields ~60–70% product. Excess Br₂ may lead to di-substitution, requiring precise stoichiometry .
- NBS-Mediated Bromination : NBS with a radical initiator (e.g., AIBN) in refluxing CCl₄ improves regioselectivity, achieving ~75–80% yield .
Q. Critical Factors :
- Temperature control to avoid side reactions (e.g., ether cleavage of the isopropoxy group).
- Solvent polarity impacts reaction kinetics and byproduct formation.
Q. Q2. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Distinct signals for aromatic protons (δ 7.2–8.5 ppm) and isopropoxy methyl groups (δ 1.2–1.4 ppm). Coupling patterns confirm substitution positions .
- ¹³C NMR : Bromine’s electronegativity deshields adjacent carbons (e.g., C-Br at δ 115–125 ppm) .
- HPLC-Purity Analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >98% purity thresholds. Mobile phases often use acetonitrile/water gradients .
Validation : Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 265.02) .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported thermodynamic properties of this compound?
Methodological Answer: Discrepancies in melting points or enthalpy data often arise from impurities or measurement techniques. For example:
Q. Thermochemical Data :
| Property | Value (NIST) | Method |
|---|---|---|
| ΔH°f (gas phase) | 142.3 ± 2.1 kJ/mol | Computational DFT |
| Heat of Combustion | -5,890 kJ/mol | Bomb Calorimetry |
Q. Q4. What strategies mitigate challenges in handling this compound’s reactive intermediates during synthesis?
Methodological Answer:
- Reactive Bromine Intermediates :
- Byproduct Management :
- Di-brominated Byproducts : Separate via column chromatography (silica gel, hexane/ethyl acetate 9:1) .
- Isopropoxy Cleavage : Minimize by avoiding protic solvents (e.g., MeOH) during workup .
Q. Safety Protocols :
- PAC-1 exposure limit: 2.4 mg/m³ (respiratory protection required above this threshold) .
Q. Q5. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
Methodological Answer:
- Suzuki-Miyaura Coupling :
- DFT Calculations :
Q. SAR Insights :
- Isopropoxy’s electron-donating effect stabilizes transition states in SNAr reactions .
Data Contradiction Analysis
Q. Q6. How should researchers address conflicting spectroscopic data for this compound in published studies?
Methodological Answer:
- Common Discrepancies :
- ¹H NMR Shifts : Variations of ±0.2 ppm due to solvent effects (CDCl₃ vs. DMSO-d₆).
- Resolution : Report solvent and internal standard (e.g., TMS) explicitly .
- Mass Spectrometry :
Q. Best Practices :
- Use certified reference materials (CRMs) from NIST or Thermo Scientific for calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
